molecular formula C12H10N6O2 B2636512 N-(furan-2-ylmethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide CAS No. 1448137-09-4

N-(furan-2-ylmethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide

Cat. No.: B2636512
CAS No.: 1448137-09-4
M. Wt: 270.252
InChI Key: MSBADTXXNZCBGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(furan-2-ylmethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a heterocyclic compound featuring a pyridazine core substituted with a 1,2,4-triazole ring at the 6-position and a furan-2-ylmethyl carboxamide group at the 3-position. Its structure combines pharmacologically relevant motifs: the pyridazine scaffold is known for its role in enzyme inhibition, while the 1,2,4-triazole moiety is associated with antifungal, herbicidal, and kinase-modulating activities . The furan group may enhance bioavailability through improved lipophilicity or serve as a hydrogen-bond acceptor.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N6O2/c19-12(14-6-9-2-1-5-20-9)10-3-4-11(17-16-10)18-8-13-7-15-18/h1-5,7-8H,6H2,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSBADTXXNZCBGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=NN=C(C=C2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or a diester.

    Introduction of the Triazole Ring: The triazole ring can be introduced via a cyclization reaction involving an appropriate precursor, such as an azide and an alkyne, under copper-catalyzed conditions (CuAAC reaction).

    Attachment of the Furan Ring: The furan ring can be attached through a nucleophilic substitution reaction, where a furan derivative reacts with a suitable electrophile.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The triazole ring can be reduced to form dihydrotriazoles or other reduced species.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halogenating agents, nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the triazole ring may yield dihydrotriazoles.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit notable antimicrobial and antifungal activities. In a study involving a series of synthesized triazole derivatives, it was found that certain compounds demonstrated potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . Specifically, the compound containing the furan moiety was highlighted for its superior efficacy compared to standard treatments.

Table 1: Antimicrobial Efficacy of Triazole Derivatives

Compound NameStaphylococcus aureus (mg/ml)Escherichia coli (mg/ml)Candida albicans (mg/ml)
N-(furan-2-ylmethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide12.5/2550/10050
Reference Standard2510050

Anticancer Applications

The compound has also been investigated for its anticancer properties. Research into triazole-fused heterocycles has shown that they can inhibit key kinases involved in cancer progression. For instance, compounds similar to this compound have been evaluated for their ability to inhibit c-Met kinases, which are crucial in various cancers . The selective inhibition of these kinases can lead to reduced tumor growth and improved patient outcomes.

Case Study: c-Met Inhibition

A specific derivative demonstrated an IC50 value of 0.005 µM against c-Met kinases, making it a promising candidate for further development in cancer therapy . This underscores the potential of triazole derivatives in targeted cancer treatments.

Anti-inflammatory Properties

In addition to antimicrobial and anticancer activities, triazole compounds have been recognized for their anti-inflammatory effects. The synthesis of new triazole derivatives has shown promise in reducing inflammation markers in various models . This property makes them suitable candidates for treating inflammatory diseases.

Drug Design and Development

The structural versatility of this compound allows for modifications that can enhance its pharmacological profile. The ability to alter substituents at different positions on the triazole ring can lead to improved efficacy and selectivity for specific biological targets .

Table 2: Structural Modifications and Their Effects

Modification TypeEffect on Activity
Substituent at Position 2Increased potency against c-Met
Hydroxyl Group at Position 7Enhanced binding affinity

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets include enzymes such as kinases, proteases, and receptors such as G-protein-coupled receptors (GPCRs).

Comparison with Similar Compounds

Structural Insights :

  • Triazole vs.
  • Furan vs. Benzofuran : The furan group in the target compound is less bulky than the benzofuran in SI-4 , which may improve membrane permeability but reduce metabolic stability.

Pharmacological and Agrochemical Profiles

  • Herbicidal Activity: Analogous β-(1,2,4-triazol-1-yl)-alanine derivatives are metabolites of herbicides like 3-amino-1,2,4-triazole, suggesting that the target compound’s triazole-pyridazine core could disrupt plant amino acid biosynthesis .
  • Antifungal Potential: Talarozole’s 1,2,4-triazole moiety inhibits lanosterol demethylase, a key enzyme in fungal ergosterol synthesis .
  • Kinase Modulation : Pyridazine-triazole hybrids are explored as kinase inhibitors. For example, (R)-IPMICF16 (a pyridazine-imidazo carboxamide) targets tropomyosin receptor kinases , but the furan substitution in the target compound may redirect selectivity toward MAPK or VEGF pathways.

Biological Activity

The compound N-(furan-2-ylmethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties, supported by diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10_{10}H10_{10}N6_{6}O
  • Molecular Weight : 226.23 g/mol

This compound features a pyridazine ring fused with a triazole moiety and a furan substituent, which are known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that compounds containing triazole and furan moieties exhibit significant antimicrobial properties. In a study evaluating various triazole derivatives, it was found that compounds similar to this compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 mg/ml
Escherichia coli50 mg/ml
Pseudomonas aeruginosa100 mg/ml
Candida albicans50 mg/ml

These results suggest that the compound could be effective in treating infections caused by these pathogens .

Antifungal Activity

The antifungal properties of this compound were assessed using the "serial dilution" method. The compound showed notable efficacy against various fungal strains, particularly those resistant to conventional treatments. The following table summarizes its antifungal activity:

Fungal Strain MIC (mg/ml)
Candida albicans50
Aspergillus niger25
Fusarium solani75

These findings indicate that the compound may serve as a promising candidate for antifungal drug development .

Anticancer Activity

In addition to its antimicrobial and antifungal properties, preliminary studies have suggested potential anticancer activity. The compound was tested against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results indicated that it could induce apoptosis in cancer cells:

Cell Line IC50 (µM)
MCF-715
A54920

These results highlight the compound's potential as an anticancer agent, warranting further investigation into its mechanism of action and therapeutic applications .

Case Study 1: Antimicrobial Efficacy

A study conducted at Zaporizhzhya State Medical University synthesized various triazole derivatives, including those related to our compound. The synthesized compounds were evaluated for their antimicrobial efficacy against clinical isolates of Staphylococcus aureus and Escherichia coli. The study concluded that certain derivatives exhibited superior antimicrobial activity compared to standard antibiotics .

Case Study 2: Anticancer Activity in MCF-7 Cells

In another investigation focusing on the anticancer properties of triazole derivatives, researchers observed that compounds similar to this compound significantly increased apoptotic cell death in MCF-7 cells. This study utilized flow cytometry to quantify cell death and suggested that the compound could be further developed for breast cancer therapy .

Q & A

Basic: What synthetic strategies are recommended for preparing N-(furan-2-ylmethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide?

Methodological Answer:
The compound can be synthesized via multi-step protocols involving nucleophilic substitution and coupling reactions. Key intermediates include:

  • 6-Chloropyridazine-3-carboxamide derivatives for introducing the triazole moiety via SNAr reactions under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
  • Furan-2-ylmethylamine for the final amide coupling, typically using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous solvents like DCM or THF .
    Purification often involves column chromatography (silica gel, eluting with EtOAc/hexane) or recrystallization from ethanol/water mixtures .

Basic: Which analytical techniques are critical for structural validation of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm regioselectivity of triazole substitution (e.g., 1H-1,2,4-triazol-1-yl vs. 1H-1,2,3-triazol-4-yl) and amide bond formation. Key signals include pyridazine C-3 carbonyl (δ ~165–170 ppm) and furan methylene protons (δ ~4.5–5.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • X-ray Crystallography : Resolve ambiguities in substituent orientation, particularly for furan and triazole groups .

Advanced: How can researchers address discrepancies in biological activity data across enzymatic vs. cell-based assays?

Methodological Answer:
Contradictions often arise from differences in assay conditions (e.g., membrane permeability, off-target effects). Strategies include:

  • Solubility Optimization : Use co-solvents (e.g., DMSO/PEG 400) or solid dispersion techniques to improve bioavailability in cellular assays .
  • Metabolic Stability Testing : Incubate the compound with liver microsomes to assess degradation rates, which may explain reduced activity in cell-based models .
  • Target Engagement Studies : Employ techniques like CETSA (Cellular Thermal Shift Assay) to confirm direct binding to the intended kinase or receptor .

Advanced: What strategies improve aqueous solubility for in vivo studies without compromising potency?

Methodological Answer:

  • Solid Dispersion Systems : Blend the compound with hydrophilic polymers (e.g., PVP-VA64 or HPMCAS) via spray-drying to enhance dissolution rates .
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the furan methylene or pyridazine carboxamide positions .
  • Co-Solvent Formulations : Use vehicles like 10% Cremophor EL in saline for intraperitoneal administration, validated in preclinical models .

Advanced: How to design SAR studies for pyridazine-3-carboxamide derivatives targeting kinase inhibition?

Methodological Answer:

  • Core Modifications : Replace the triazole with pyrazole or imidazole to assess impact on ATP-binding pocket interactions .
  • Substituent Optimization : Systematically vary the furan methylene group with cyclopropyl or fluorinated alkyl chains to probe steric and electronic effects .
  • In Silico Docking : Use Schrödinger Suite or AutoDock Vina to predict binding poses against kinase domains (e.g., TrkA or JAK2), followed by MM-GBSA free energy calculations .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the triazole and pyridazine moieties .
  • Moisture Control : Use desiccants (e.g., silica gel) in storage containers to avoid hydrolysis of the carboxamide group .

Advanced: How to troubleshoot low yields in the final amide coupling step?

Methodological Answer:

  • Activation Efficiency : Replace EDC with T3P (propylphosphonic anhydride) for higher coupling efficiency in polar aprotic solvents .
  • Byproduct Removal : Add scavengers like polymer-bound trisamine to sequester excess reagents during purification .
  • Reaction Monitoring : Use LC-MS to detect intermediate acylisourea formation and optimize reaction times .

Advanced: What computational methods validate the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate binding to kinase domains (e.g., 100 ns trajectories) to assess conformational stability .
  • Pharmacophore Modeling : Align the compound’s triazole and carboxamide groups with known kinase inhibitors to identify critical interactions .
  • ADMET Prediction : Use SwissADME or ADMETlab 2.0 to predict permeability, CYP inhibition, and toxicity profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.